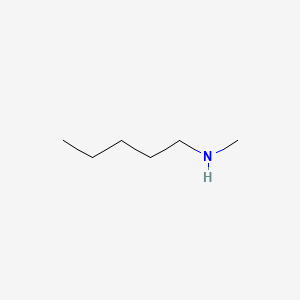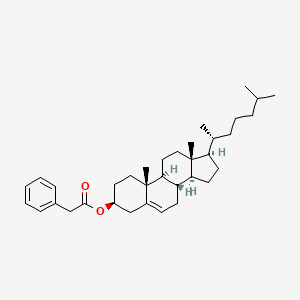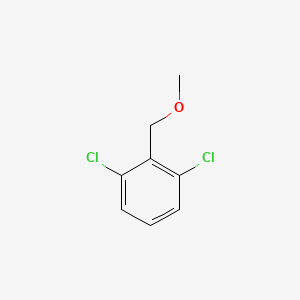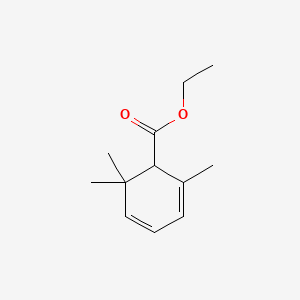
Diallylmethylamin
Übersicht
Beschreibung
Diallylmethylamine is a tertiary amine with the chemical formula (CH₂=CHCH₂)₂NCH₃. It is characterized by the presence of two allyl groups and one methyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Diallylmethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: Diallylmethylamine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
Target of Action
Diallylmethylamine, also known as Methyldiallylamine, primarily targets its own radicals in the solvent . The compound interacts with these radicals, which play a crucial role in the chain propagation and chain transfer to monomer in radical polymerization .
Mode of Action
The interaction of Diallylmethylamine with its targets involves a series of reactions that have been simulated and studied. The potential energy profiles of these reactions were calculated using the semiempirical MNDO-PM3 method . This method takes into account electrostatic solvation effects within the framework of the self-consistent reaction field model . It was found that protonation and quaternization lead to a successive increase in the activation energy of mobile allyl hydrogen atom abstraction and an increase in the difference between the activation barriers to competing reactions of chain transfer and propagation .
Biochemical Pathways
The biochemical pathways affected by Diallylmethylamine involve chain propagation and chain transfer to monomer in radical polymerization . These reactions occur in dilute solutions with different dielectric permittivities of the solvents . The results obtained from studying these reactions make it possible to predict the conditions of the synthesis of high-molecular-weight polymers based on diallylamine monomers .
Pharmacokinetics
The compound’s interaction with its own radicals in the solvent suggests that its bioavailability may be influenced by the dielectric permittivity of the solvent .
Result of Action
The molecular and cellular effects of Diallylmethylamine’s action primarily involve the synthesis of high-molecular-weight polymers based on diallylamine monomers . This is achieved through the compound’s interaction with its own radicals in the solvent, leading to chain propagation and chain transfer to monomer in radical polymerization .
Action Environment
The action of Diallylmethylamine is influenced by environmental factors such as the dielectric permittivity of the solvent . This factor affects the compound’s interaction with its own radicals in the solvent, thereby influencing its efficacy and stability . Additionally, the compound’s mode of action, including chain propagation and chain transfer to monomer in radical polymerization, occurs in dilute solutions , suggesting that the concentration of the solvent may also play a role in its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diallylmethylamine can be synthesized through the reaction between aqueous methylamine and allyl chloride in the presence of a phase transfer catalyst such as polyglycol-400 . The reaction typically proceeds under mild conditions, with the phase transfer catalyst facilitating the transfer of reactants between different phases, thereby enhancing the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of diallylmethylamine involves the continuous feeding of methylamine and allyl chloride into a reactor containing the phase transfer catalyst. The reaction mixture is maintained at a controlled temperature and pressure to optimize the yield. The product is then purified through distillation to obtain diallylmethylamine with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Diallylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert diallylmethylamine into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of diallylmethylamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Diallylamine: Similar to diallylmethylamine but lacks the methyl group attached to the nitrogen atom.
Triallylamine: Contains three allyl groups attached to the nitrogen atom.
N-Allylmethylamine: Contains one allyl group and one methyl group attached to the nitrogen atom.
Comparison: Diallylmethylamine is unique due to the presence of two allyl groups and one methyl group, which provides a balance between reactivity and stability. Compared to diallylamine, it has enhanced steric hindrance due to the additional methyl group, which can influence its reactivity in certain chemical reactions. Triallylamine, on the other hand, has higher reactivity due to the presence of three allyl groups, making it more suitable for specific polymerization processes. N-Allylmethylamine, with only one allyl group, exhibits different reactivity patterns and is used in different applications compared to diallylmethylamine .
Eigenschaften
IUPAC Name |
N-methyl-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESLFUSXZBFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55553-13-4 | |
| Record name | Poly(methyldiallylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062402 | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-01-3 | |
| Record name | Diallylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyldiallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3479W9P84T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
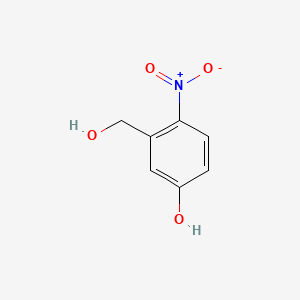

![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/new.no-structure.jpg)
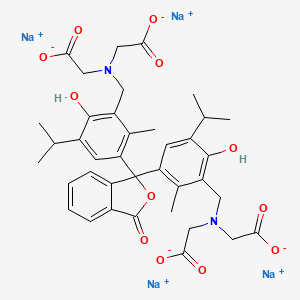


![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)

